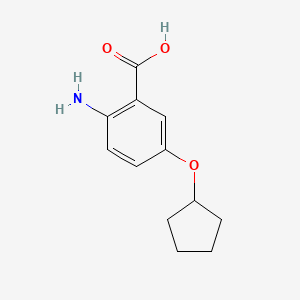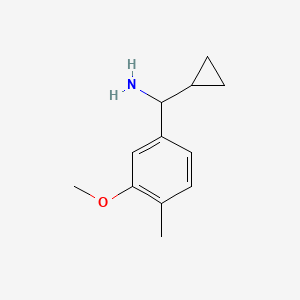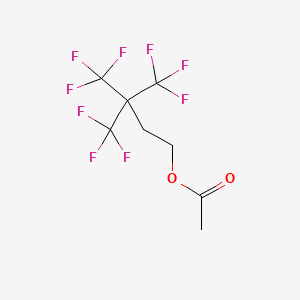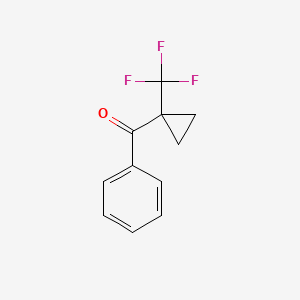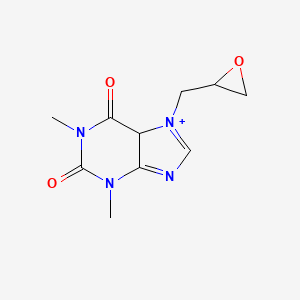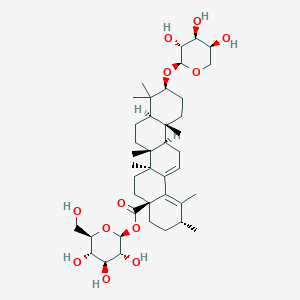![molecular formula C14H19NO2 B12080102 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclopentyl(methyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromomethylbenzoic acid.
Nucleophilic Substitution: The bromine atom in 4-bromomethylbenzoic acid is substituted with a cyclopentyl(methyl)amine group through a nucleophilic substitution reaction. This step requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or secondary amines.
科学研究应用
Chemistry
In chemistry, 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl(methyl)amino group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various physiological processes.
相似化合物的比较
Similar Compounds
4-{[Cyclohexyl(methyl)amino]methyl}benzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-{[Cyclopentyl(ethyl)amino]methyl}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is unique due to the specific combination of the cyclopentyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
4-[[cyclopentyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-15(13-4-2-3-5-13)10-11-6-8-12(9-7-11)14(16)17/h6-9,13H,2-5,10H2,1H3,(H,16,17) |
InChI 键 |
NVVQTCAETNFZNG-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
